

1,10-Phenanthroline hydrochloride chemical and physical properties

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Compound of Interest

Compound Name: 1,10-Phenanthroline hydrochloride

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An In-depth Technical Guide to **1,10-Phenanthroline Hydrochloride**

Introduction

1,10-Phenanthroline hydrochloride, commonly available as the monohydrate, is a heterocyclic organic compound widely utilized in research and analytical chemistry.[1][2] It is the hydrochloride salt of 1,10-phenanthroline, a planar molecule featuring two nitrogen atoms that position it as a powerful bidentate chelating agent for various metal ions.[1][3] Its ability to form stable, intensely colored complexes, particularly with iron(II), makes it an indispensable reagent in spectrophotometric analysis and as a redox indicator.[4][5] This guide provides a detailed overview of its core chemical and physical properties, experimental protocols for its key applications, and visual diagrams of its functional mechanisms.

Chemical and Physical Properties

The fundamental properties of **1,10-Phenanthroline Hydrochloride Monohydrate** are summarized below. This compound is a white to off-white or colorless crystalline powder.[2][6] [7] It is stable under normal conditions for up to two years when stored properly, though it is noted to be hygroscopic.[2][8][9]

Property	Value	Source(s)
IUPAC Name	1,10-phenanthroline;hydrate;hydrochloride	[9]
Synonyms	o-Phenanthroline hydrochloride monohydrate, 1,10-Phenanthrolinium chloride monohydrate	[2][6]
CAS Number	18851-33-7	[2][6][7]
Molecular Formula	$C_{12}H_8N_2 \cdot HCl \cdot H_2O$	[7]
Molecular Weight	234.68 g/mol	[2][7]
Appearance	White to off-white/colorless crystalline powder	[2][6][7]
Melting Point	224-225 °C (may decompose)	[2][6][9]
Solubility	Soluble in water and DMSO	[2][9]
**pKa (of parent $C_{12}H_8N_2$) **	4.84 (for the protonated form, phenH+)	[1]

Core Applications and Mechanisms

The utility of **1,10-phenanthroline hydrochloride** stems from its function as a high-affinity chelator of divalent metal ions.[2] This property is central to its primary applications in analytical chemistry and biochemistry.

Redox Indicator (Ferroin)

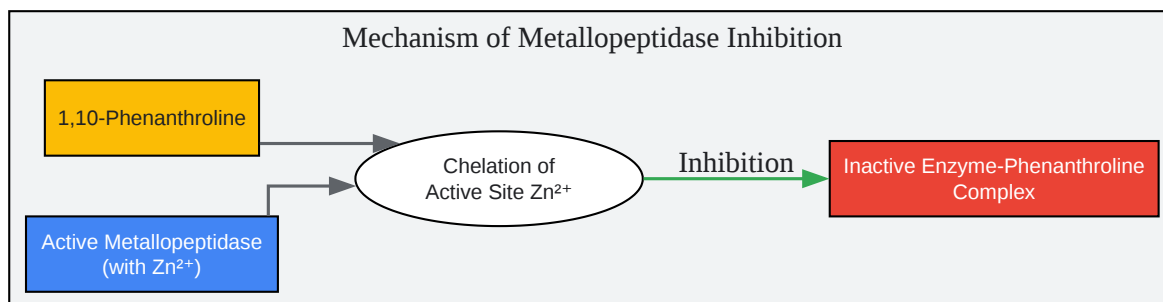
1,10-phenanthroline reacts with iron(II) (Fe^{2+}) to form a stable, intensely red-colored complex ion, $[Fe(phen)_3]^{2+}$, known as "ferroin".[4][10] This complex can be reversibly oxidized to the pale blue iron(III) form, $[Fe(phen)_3]^{3+}$. [10][11] This distinct and rapid color change at a specific redox potential (+1.06 V in 1 M H_2SO_4) makes ferroin an excellent redox indicator, especially in cerimetry and for visualizing oscillatory reactions like the Belousov–Zhabotinsky reaction.[10]

Spectrophotometric Determination of Iron

The formation of the vibrant red ferroin complex is the basis for a highly sensitive and reliable method for quantifying iron.[4][12] The complex exhibits a strong absorbance at a maximum wavelength (λ_{max}) of approximately 508-510 nm.[5][12] Because 1,10-phenanthroline is specific for the Fe^{2+} ion, any Fe^{3+} in a sample must first be reduced using an agent like hydroxylamine before the color-forming reagent is added.[12] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron in the sample, obeying Beer's law.[12]

Inhibition of Metallopeptidases

In biochemical research, 1,10-phenanthroline is used as an inhibitor of metallopeptidases, particularly those containing zinc (Zn^{2+}) at their active site.[2][7] By chelating the essential zinc ion, it disrupts the enzyme's catalytic activity.[2] This makes it a valuable tool for studying enzyme mechanisms and for preparing cell lysates where the activity of certain deubiquitinating enzymes (DUBs) needs to be suppressed.[2][13]



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Caption: Inhibition of a zinc-dependent metallopeptidase by 1,10-phenanthroline.

Experimental Protocols

The following sections provide detailed methodologies for the preparation and use of **1,10-phenanthroline hydrochloride** in its most common applications.

Protocol 1: Preparation of Ferroin Indicator Solution

This protocol describes the preparation of a 0.025 M solution of the tris(1,10-phenanthroline)iron(II) complex, commonly known as ferroin indicator.[\[14\]](#)[\[15\]](#)

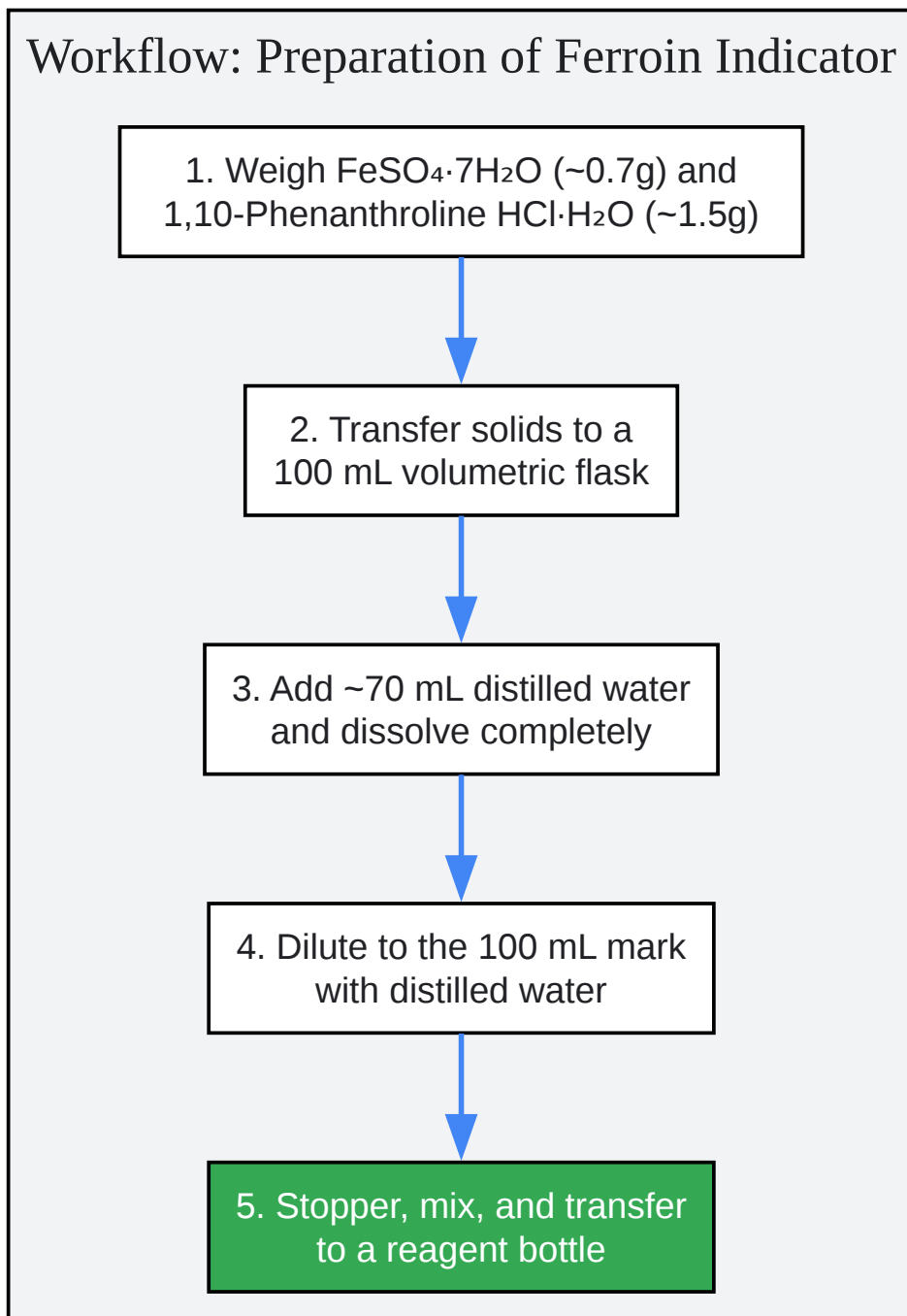
Materials:

- Ferrous sulfate heptahydrate ($\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$) or Ferrous ammonium sulfate
- **1,10-Phenanthroline hydrochloride** monohydrate
- Distilled or deionized water
- 100 mL volumetric flask
- Analytical balance

Procedure:

- Accurately weigh approximately 0.7 g of ferrous sulfate (or a stoichiometrically equivalent amount of another ferrous salt).[\[11\]](#)[\[14\]](#)
- Accurately weigh approximately 1.5 g of **1,10-phenanthroline hydrochloride** monohydrate.[\[14\]](#)
- Transfer both solids into a 100 mL volumetric flask.
- Add approximately 70 mL of distilled water to the flask.[\[14\]](#)
- Swirl the flask gently until both solids are completely dissolved. The solution will turn a deep red color.[\[11\]](#)
- Once dissolved, dilute the solution to the 100 mL mark with distilled water.[\[11\]](#)[\[14\]](#)
- Stopper the flask and invert it several times to ensure the solution is homogeneous.

- Store the prepared indicator in a well-stoppered reagent bottle.



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Caption: Step-by-step workflow for preparing ferroin indicator solution.

Protocol 2: Spectrophotometric Determination of Iron

This protocol provides a general method for creating a calibration curve and measuring the iron content in a sample using 1,10-phenanthroline.[\[12\]](#)

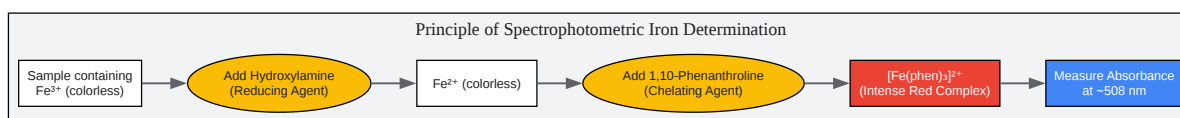
Materials:

- 1,10-Phenanthroline solution (0.1% w/v): Dissolve 0.1 g of **1,10-phenanthroline hydrochloride** monohydrate in 100 mL of distilled water. Warm if necessary.[\[12\]](#)
- Hydroxylamine hydrochloride solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[\[12\]](#)
- Sodium acetate buffer solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water.[\[12\]](#)
- Standard iron solution (e.g., prepared from pure iron(II) ammonium sulfate).
- 100 mL volumetric flasks.
- Spectrophotometer.

Procedure:

- Preparation of Standards: Pipette a series of known volumes (e.g., 1, 5, 10, 25, 50 mL) of the standard iron solution into separate 100 mL volumetric flasks. Prepare a blank using 50 mL of distilled water in another flask.[\[12\]](#)
- Reduction Step: To each flask (including the blank and the unknown sample), add 1 mL of the hydroxylamine hydrochloride solution. This reduces any Fe^{3+} to Fe^{2+} .[\[12\]](#)
- Complexation Step: Add 10 mL of the 1,10-phenanthroline solution to each flask.[\[12\]](#)
- pH Adjustment: Add 8 mL of the sodium acetate solution to each flask to adjust the pH to the optimal range for color development (between 6 and 9).[\[12\]](#)
- Dilution: Dilute each solution to the 100 mL mark with distilled water. Mix well and allow the solutions to stand for 10 minutes for full color development.[\[12\]](#)

- Measurement: Set the spectrophotometer to the wavelength of maximum absorbance for the ferroin complex (~508 nm).^[12]
- Analysis: Measure the absorbance of each standard and the unknown sample against the prepared blank. Plot a calibration curve of absorbance versus iron concentration for the standards. Determine the concentration of iron in the unknown sample using its absorbance and the calibration curve.



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Caption: Reaction pathway for the colorimetric analysis of iron.

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